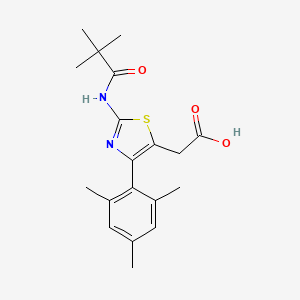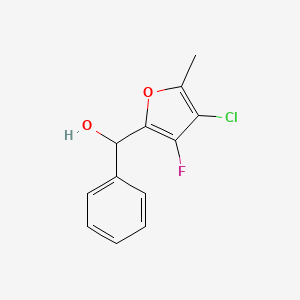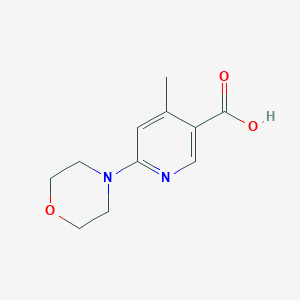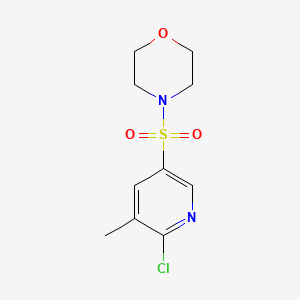
2-(4-Mesityl-2-pivalamidothiazol-5-yl)aceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid is a compound with the molecular formula C19H24N2O3S and a molecular weight of 360.47 g/mol . This compound is known for its unique structure, which includes a mesityl group, a pivalamide group, and a thiazole ring. It is primarily used in research and development due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid involves several steps. One common synthetic route includes the reaction of mesityl bromide with thioamide to form the thiazole ring. This intermediate is then reacted with pivaloyl chloride to introduce the pivalamide group. Finally, the acetic acid moiety is introduced through a carboxylation reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The mesityl group and thiazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The pivalamide group enhances the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid can be compared with other thiazole-containing compounds, such as:
2-(4-Mesitylthiazol-5-yl)acetic acid: Lacks the pivalamide group, resulting in different chemical properties and biological activities.
2-(4-Mesityl-2-thiazolyl)acetic acid: Similar structure but without the pivalamide group, leading to variations in stability and reactivity.
2-(4-Mesityl-2-pivalamidothiazol-5-yl)propanoic acid: Contains a propanoic acid moiety instead of acetic acid, affecting its chemical behavior and applications.
These comparisons highlight the uniqueness of 2-(4-Mesityl-2-pivalamidothiazol-5-yl)acetic acid, particularly its combination of mesityl, pivalamide, and thiazole functionalities.
Properties
Molecular Formula |
C19H24N2O3S |
|---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
2-[2-(2,2-dimethylpropanoylamino)-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C19H24N2O3S/c1-10-7-11(2)15(12(3)8-10)16-13(9-14(22)23)25-18(20-16)21-17(24)19(4,5)6/h7-8H,9H2,1-6H3,(H,22,23)(H,20,21,24) |
InChI Key |
DZPCGYHSIQBNLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)NC(=O)C(C)(C)C)CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Aminobenzo[b]thiophen-2-yl)methanol](/img/structure/B11801317.png)



![Propyl 2-(4-chlorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11801336.png)
![7-Amino-5-(2-hydroxyethyl)-5H-benzo[d]pyrido[2,3-b]azepin-6(7H)-one](/img/structure/B11801337.png)

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11801347.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-amine](/img/structure/B11801348.png)



![3-Chloro-6,8-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11801384.png)
